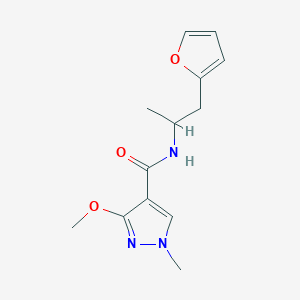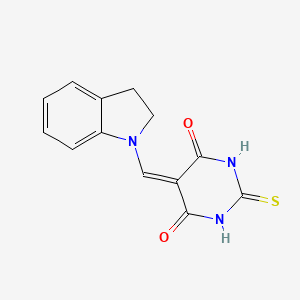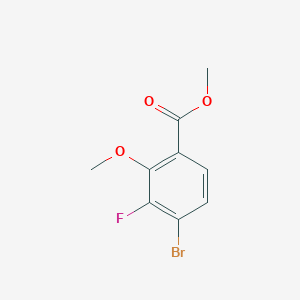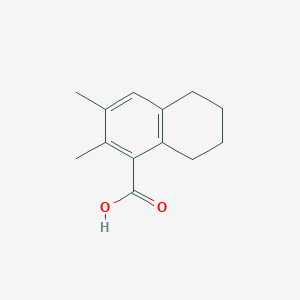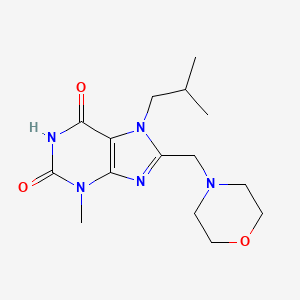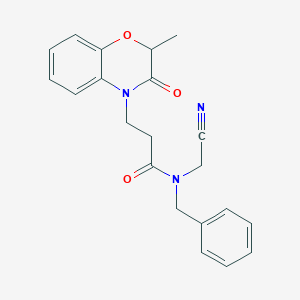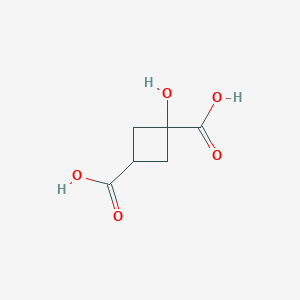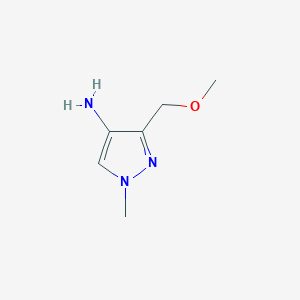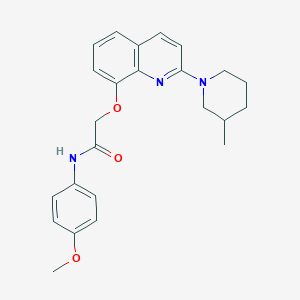
N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Characterization
Research in the domain of organic synthesis has explored the properties and reactions of structurally related compounds, focusing on their synthesis, characterization, and potential applications. For instance, studies have detailed the synthesis of quinazoline derivatives, highlighting their significance in the development of new chemical entities with potential biological activities. These works underscore the versatility of quinazoline and nitrobenzyl groups in synthesizing compounds with varied pharmacological potentials (Mazurov, Andronati, & Antonenko, 1985; Filosa et al., 2009).
Pharmacological Applications
Quinazoline derivatives, closely related to your compound of interest, have been evaluated for various pharmacological activities, including their role as diuretic, antihypertensive, and anti-diabetic agents. These studies demonstrate the potential of such compounds in therapeutic applications, suggesting that your compound might also harbor similar pharmacological benefits (Rahman et al., 2014).
Potential Biomedical Applications
Research into the biological activities of compounds containing quinazoline and nitrobenzyl groups points towards their utility in developing new treatments for various diseases. For example, bisnaphthalimide derivatives have shown promise as DNA topoisomerase II inhibitors, a crucial target in cancer therapy (Filosa et al., 2009). Additionally, compounds with the quinazoline backbone have been studied for their antioxidant properties, suggesting potential applications in managing oxidative stress-related conditions (Al-azawi, 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the reaction of 4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid with 4-methylphenethylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid", "4-methylphenethylamine", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid and coupling agent in a suitable solvent.", "Step 2: Add 4-methylphenethylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide." ] } | |
CAS-Nummer |
899901-86-1 |
Produktname |
N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide |
Molekularformel |
C28H28N4O5 |
Molekulargewicht |
500.555 |
IUPAC-Name |
N-[2-(4-methylphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C28H28N4O5/c1-20-11-13-21(14-12-20)15-16-29-26(33)10-5-17-30-27(34)24-8-2-3-9-25(24)31(28(30)35)19-22-6-4-7-23(18-22)32(36)37/h2-4,6-9,11-14,18H,5,10,15-17,19H2,1H3,(H,29,33) |
InChI-Schlüssel |
SSWOEENRORCARB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2914956.png)
![2-(4-tert-butylphenyl)-4-[(3-phenoxypropyl)sulfanyl]-6H,7H-pyrazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B2914957.png)
![2,6-dichloro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2914958.png)
